Tiopronin-d3 is a deuterated derivative of tiopronin, which is a thiol-containing compound primarily utilized in the management of cystinuria, a genetic disorder that results in excessive cystine excretion and kidney stone formation. The unique deuteration of tiopronin-d3 enhances its stability and provides a valuable tool for various biochemical analyses, particularly as an internal standard in quantitative studies using liquid chromatography-mass spectrometry techniques .
Tiopronin-d3 is classified as an antioxidant and is part of a broader category of thiol compounds. It is synthesized from tiopronin through specific chemical modifications that incorporate deuterium atoms into the molecular structure. The compound is commercially available and used extensively in both clinical and research settings .
The synthesis of tiopronin-d3 involves several chemical steps that typically utilize deuterated reagents. One common method includes the reaction of deuterated glycine with 2-mercaptopropionic acid under controlled conditions to yield the desired product. This process often requires careful monitoring of reaction conditions such as temperature, pH, and time to ensure high yield and purity .
Industrial production methods for tiopronin-d3 generally involve large-scale synthesis using deuterated starting materials. Key steps include:
Tiopronin-d3 has a molecular formula represented as with a molecular weight of approximately 167.21 g/mol. The structure includes a thiol group which is critical for its biological activity, allowing it to participate in various redox reactions .
The molecular structure can be depicted as follows:
Tiopronin-d3 engages in several types of chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions include disulfide-linked complexes and various substituted derivatives.
The mechanism of action for tiopronin-d3 involves its interaction with biomolecules, primarily through the formation of stable bonds with metal ions or other thiol-containing compounds. This interaction can lead to reduced oxidative stress by scavenging free radicals and modulating cellular signaling pathways. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and increase vascular endothelial growth factor (VEGF) secretion in human colon carcinoma cells, suggesting potential applications in cancer therapy .
Relevant data indicate that tiopronin-d3 maintains its antioxidant properties while exhibiting reduced free radical production in biological systems.
Tiopronin-d3 has a diverse range of scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2